5-Bromo-2-chloroquinolin-4-amine
CAS No.:
Cat. No.: VC18285473
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrClN2 |
|---|---|
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 5-bromo-2-chloroquinolin-4-amine |
| Standard InChI | InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13) |
| Standard InChI Key | KZHLMVNQZVBHEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound features a quinoline backbone (a benzene ring fused to a pyridine ring) with substituents at three positions:
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Bromine at position 5
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Chlorine at position 2
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Amino group at position 4
Key structural data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.52 g/mol | |
| CAS Registry Number | 183802-98-4 | |
| SMILES Notation | NC1=C2C(=CC=CC=C2Br)N=C(Cl)C=C1 | |
| Storage Conditions | 2–8°C |
The presence of halogens enhances electronegativity and influences binding interactions with biological targets, while the amino group enables participation in hydrogen bonding and nucleophilic reactions.
Spectroscopic Data
While direct spectroscopic data for 5-bromo-2-chloroquinolin-4-amine is limited, analogous quinoline derivatives exhibit characteristic signals:
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NMR: NMR typically shows aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.0–6.0 ppm.
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IR: Stretching vibrations for N–H (3300–3500 cm), C–Br (550–650 cm), and C–Cl (600–800 cm).
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential halogenation and functionalization steps (Figure 1):
Step 1: Bromination of 2-chloroquinolin-4-amine
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Reagents: N-Bromosuccinimide (NBS) or elemental bromine in acetic acid.
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Conditions: 60–80°C, 6–12 hours.
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Yield: ~85%.
Step 2: Chlorination
Step 3: Purification
Industrial-Scale Production
Recent patents highlight innovations to improve efficiency:
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Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes .
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Catalase Addition: Minimizes byproducts during bromination, enhancing bromine utilization to >95% .
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Solvent Recovery Systems: Recycle >90% of dichloromethane, lowering production costs .
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 18–24 hours | 6–8 hours |
| Yield | 75–85% | 90–94% |
| Purity | 95–97% | 98–99% |
| Bromine Utilization | 70–80% | 95–98% |
Pharmaceutical and Agrochemical Applications
Drug Development
The compound serves as a precursor for kinase inhibitors and antimicrobial agents:
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Bruton’s Tyrosine Kinase (BTK) Inhibitors: Derivatives show IC values <10 nM in B-cell malignancy models .
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Antimicrobial Agents: Structural analogs exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Biological Activity of Quinoline Derivatives
| Derivative | Target | Activity |
|---|---|---|
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | BTK | IC = 5.1 nM |
| 2-Bromoquinolin-4-amine | Bacterial DNA gyrase | MIC = 2 µg/mL |
Agrochemical Uses
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